(11Z)-11-[(3,4-dimethoxyphenyl)imino]-N-(4-fluorophenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
Description
(11Z)-11-[(3,4-Dimethoxyphenyl)imino]-N-(4-fluorophenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a structurally complex molecule featuring a pyrano-pyrido-quinoline core. Key structural attributes include:
- A 3,4-dimethoxyphenylimino group at position 11.
- An N-(4-fluorophenyl) carboxamide substituent at position 10.
- A fused tricyclic system with hydrogenated pyran and pyrido rings.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)imino-N-(4-fluorophenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28FN3O4/c1-36-25-12-11-22(17-26(25)37-2)33-30-24(29(35)32-21-9-7-20(31)8-10-21)16-19-15-18-5-3-13-34-14-4-6-23(27(18)34)28(19)38-30/h7-12,15-17H,3-6,13-14H2,1-2H3,(H,32,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAKOSLSBHXOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC=C(C=C6)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (11Z)-11-[(3,4-dimethoxyphenyl)imino]-N-(4-fluorophenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
- Chemical Formula : C30H28FN3O4
- Molecular Weight : 513.57 g/mol
- CAS Number : Not available
- Purity : Minimum 95% .
The structure of this compound features a pyranoquinoline core which is known for its diverse biological activities. The presence of the fluorophenyl and dimethoxyphenyl groups may contribute to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, the presence of the pyridoquinoline moiety has been linked to the inhibition of cancer cell proliferation. In vitro assays demonstrated that derivatives of pyridoquinoline could induce apoptosis in various cancer cell lines, suggesting that the compound may have potential as an anticancer agent .
Antimicrobial Properties
Research has shown that compounds similar to this compound possess antimicrobial activity. For instance, studies involving related compounds have reported effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests that the compound may also exhibit broad-spectrum antimicrobial activity .
Neuroprotective Effects
There is emerging evidence supporting neuroprotective effects linked to similar chemical structures. Studies have indicated that certain pyridoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis. This activity is particularly relevant in the context of neurodegenerative diseases .
The biological activity of this compound may be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways .
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a significant mechanism by which this class of compounds exerts its effects.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the efficacy of pyridoquinoline derivatives on breast cancer cell lines. The results showed a dose-dependent decrease in cell viability with an IC50 value indicating potent anticancer activity .
Study 2: Neuroprotection
In another study focusing on neuroprotection, researchers assessed the effects of similar compounds on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and maintained mitochondrial integrity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrano-Pyrido-Quinoline Analogs
N-(2-Methoxyphenyl)-11-[(2-methylphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide () shares the same core structure but differs in substituents:
- 2-Methoxyphenyl vs. 4-fluorophenyl carboxamide.
- 2-Methylphenylimino vs. 3,4-dimethoxyphenylimino.
Key Physicochemical Differences:
| Property | Target Compound | Analog () |
|---|---|---|
| Molecular Weight | Not reported | 479.58 g/mol |
| logP | Predicted high (≥5) | 5.48 |
| Hydrogen Bond Donors | Likely 1 (amide NH) | 1 |
| Polar Surface Area | ~50 Ų (estimated) | 48.84 Ų |
The 3,4-dimethoxyphenylimino group in the target compound enhances electron density and may improve binding to hydrophobic pockets in proteins compared to the 2-methylphenylimino group in the analog. The 4-fluorophenyl carboxamide likely increases metabolic stability relative to the 2-methoxyphenyl group .
Pyridazine-Based Carboxamides ()
While structurally distinct (pyridazine vs. pyrano-pyrido-quinoline core), compounds 11m, 11n, and 11o provide insights into substituent effects:
- Fluorophenyl and trifluoromethyl groups are common in both classes.
- Carboxamide linkages are critical for hydrogen-bonding interactions.
Comparative Analysis of Substituents:
| Compound | Core | Key Substituents | logP | Melting Point |
|---|---|---|---|---|
| Target | Pyrano-quinoline | 3,4-Dimethoxyphenylimino, 4-fluorophenyl | ~5 | Not reported |
| 11m | Pyridazine | Morpholino, trifluoromethyl | 5.48 | 67–68°C |
| 11n | Pyridazine | Hydroxyethylamino, trifluoromethyl | 3.46 | Oil |
The absence of a trifluoromethyl group in the target compound could reduce electronegativity but improve synthetic accessibility .
NMR Spectral Comparisons ()
NMR studies of analogs (e.g., rapamycin derivatives) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For the target compound:
- The 3,4-dimethoxyphenylimino group would induce downfield shifts in aromatic protons (δ 6.5–7.5 ppm).
- The 4-fluorophenyl carboxamide would show distinct ¹⁹F NMR signals (δ -110 to -120 ppm).
Comparatively, the analog in would lack fluorine-specific shifts but display methoxy proton resonances (δ ~3.8 ppm) .
Similarity Indexing and Pharmacokinetics ()
Using Tanimoto coefficient-based similarity indexing:
- Compared to aglaithioduline (70% similarity to SAHA), the target compound’s larger surface area may reduce cell permeability but enhance target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
